molecular formula C5H5IN2 B021400 2-Amino-5-iodopyridine CAS No. 20511-12-0

2-Amino-5-iodopyridine

Cat. No.: B021400
CAS No.: 20511-12-0
M. Wt: 220.01 g/mol
InChI Key: IVILGUFRMDBUEQ-UHFFFAOYSA-N
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Description

2-Amino-5-iodopyridine (CAS: 29958-12-1, molecular formula: C₅H₅IN₂) is a halogenated pyridine derivative characterized by an amino group at position 2 and an iodine atom at position 5 of the pyridine ring. This structural configuration confers unique reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis . It is prominently used in the development of anti-cancer and anti-inflammatory agents due to its ability to act as a building block for bioactive molecules . The compound’s iodine substituent enhances its utility in cross-coupling reactions, particularly in palladium- or copper-catalyzed amination and arylation processes .

The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of 13.1%, driven by rising demand for innovative pharmaceuticals and agrochemicals . Key manufacturers include Biosynth Carbosynth and P C Chem, which supply high-purity grades (97%–99%) for research and industrial applications .

Preparation Methods

Direct Iodination of 2-Aminopyridine

The most straightforward route to 2-amino-5-iodopyridine involves direct iodination of 2-aminopyridine. This method, detailed in patent CN110590652B, employs iodine (I₂) and hydrogen peroxide (H₂O₂) in an aqueous medium .

Reaction Conditions and Optimization

The synthesis begins by dissolving 2-aminopyridine in water at a mass ratio of 1:2–8 (substrate:water). Iodine is added incrementally over 1–3 hours while maintaining the temperature below 80°C to prevent side reactions. After iodine addition, the mixture is heated to 80–90°C for 1–4 hours. Hydrogen peroxide (28–32% aqueous solution) is then introduced dropwise to facilitate oxidation, followed by refluxing for 20–30 minutes. Cooling the mixture to below 10°C precipitates the product, which is filtered and rinsed with ice water .

Key Parameters :

  • Molar Ratios : 2-Aminopyridine : I₂ : H₂O₂ = 1 : 1–1.2 : 0.3–1.2.

  • Temperature Control : Critical to minimize poly-iodination byproducts.

  • Solvent : Water simplifies purification and reduces environmental impact.

Halogen Exchange Reactions

An alternative approach adapts methodologies from bromo-iodopyridine synthesis. For example, 2-amino-5-bromo-3-iodopyridine is prepared via sequential bromination and iodination of 2-aminopyridine . Though designed for a different target, this workflow offers insights into optimizing iodination steps.

Iodination with KI/KIO₃

In this method, 2-amino-5-bromopyridine undergoes iodination using potassium iodide (KI) and potassium iodate (KIO₃) in sulfuric acid (H₂SO₄) at 100°C . The reaction proceeds via electrophilic substitution, with KI acting as the iodine source and KIO₃ ensuring stoichiometric control.

Reaction Scheme :

2-Amino-5-bromopyridine+KI+KIO3H2SO4,100CThis compound+KBr+H2O\text{2-Amino-5-bromopyridine} + \text{KI} + \text{KIO}3 \xrightarrow{\text{H}2\text{SO}4, 100^\circ\text{C}} \text{this compound} + \text{KBr} + \text{H}2\text{O}

Optimization Insights :

  • Temperature : 100°C maximizes iodine incorporation while minimizing decomposition.

  • Acid Concentration : 2 M H₂SO₄ balances reaction rate and side-product formation .

  • Recycling : Unreacted starting material is recoverable via ethyl acetate extraction, enhancing atom economy .

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Purity Scalability
Direct Iodination 70–75%>98%High (aqueous solvent)
KI/KIO₃ Iodination 73.7%98.5%Moderate

The direct iodination route excels in scalability due to its water-based system and straightforward workup. Conversely, the KI/KIO₃ method, while efficient, requires corrosive acids and complex purification, limiting industrial adoption .

Byproduct Management

  • Direct Iodination : Side products like 2-amino-3,5-diiodopyridine are suppressed via controlled iodine addition and low-temperature phases .

  • KI/KIO₃ Method : Over-iodination is mitigated by stoichiometric KIO₃ and short reaction times .

Industrial Production Considerations

Solvent Selection

Water is preferred in large-scale synthesis for cost and safety. The patent’s aqueous system avoids volatile organic compounds (VOCs), aligning with green chemistry principles .

Process Intensification

  • Continuous Flow Systems : Potential for higher throughput by automating iodine and H₂O₂ addition.

  • Recycling : Patent methods demonstrate 91.3% recovery of unreacted 2-aminopyridine, reducing raw material costs .

Analytical Validation

Characterization Data

  • ¹H NMR (CDCl₃) : δ 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H) .

  • LCMS (ESI) : m/z 300.7000 [M+H]⁺ (calculated for C₅H₅IN₂: 298.8159) .

Quality Control

  • HPLC : Purity assessed using C18 columns with methanol/water mobile phases .

  • Melting Point : 145–147°C (lit.), confirming crystalline integrity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Amino-5-iodopyridine is primarily utilized in the synthesis of pharmaceuticals, especially for developing antiviral and anticancer agents. Its ability to interact with specific receptors in the brain makes it valuable in targeting neurological disorders. Research indicates that this compound serves as a key intermediate in synthesizing various drugs, enhancing their efficacy and specificity .

Case Study:
A study demonstrated the effectiveness of this compound in synthesizing novel compounds that exhibit significant anticancer properties. The selective inhibition of cancer cell proliferation was observed in vitro, showcasing its potential for therapeutic applications .

Organic Synthesis

Complex Molecule Construction:
The compound is employed in organic synthesis to create complex molecules. Its unique structure allows chemists to build intricate frameworks that can lead to new materials or drugs. It facilitates various reactions, including C–N bond formation, which is crucial for synthesizing pharmaceutical compounds .

Data Table: C–N Bond Formation Yields

Reaction TypeSubstrate TypeYield (%)
AminationPrimary Amines72-86
AminationAliphatic Cyclic Amines85
AminationHeterocycles78
AminationAromatic Amides84

This table illustrates the yields achieved through different amination reactions involving this compound, highlighting its efficiency as a reagent in organic synthesis .

Biochemical Research

Probe in Biological Systems:
Researchers utilize this compound to investigate biochemical pathways and mechanisms. Its ability to act as a probe allows for the development of targeted therapies, particularly in cancer treatment and neurological research .

Example Application:
In a study focused on neurodegenerative diseases, the compound was used to explore its interaction with neurotransmitter receptors, leading to insights into potential therapeutic strategies for conditions like Alzheimer’s disease .

Material Science

Development of Novel Materials:
The compound is also applied in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance of these materials, making them suitable for various applications including electronics and protective coatings .

Diagnostic Applications

Use in Imaging Techniques:
Due to its iodine content, this compound has potential applications in diagnostic imaging agents. The iodine enhances contrast in imaging techniques, facilitating the detection of diseases such as tumors or vascular abnormalities .

Mechanism of Action

The mechanism of action of 2-Amino-5-iodopyridine primarily involves its ability to form C-N bonds. The electron-rich nature of the amino group at the second position facilitates nucleophilic substitution reactions, while the iodine atom at the fifth position makes it a suitable candidate for coupling reactions. These properties enable it to interact with various molecular targets and pathways, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural and Functional Comparison

The table below summarizes key structural features, applications, and reactivity of 2-amino-5-iodopyridine and its analogs:

Compound Substituents Molecular Weight (g/mol) CAS Number Key Applications Reactivity Notes
This compound -NH₂ (C2), -I (C5) 220.01 29958-12-1 Anti-cancer agents, agrochemicals, ligands High reactivity in Pd/Cu-catalyzed couplings
2-Amino-5-bromopyridine -NH₂ (C2), -Br (C5) 173.01 19798-81-3 Pharmaceutical intermediates, organic synthesis Moderate reactivity; less efficient in cross-couplings vs. iodine
2-Amino-5-chloropyridine -NH₂ (C2), -Cl (C5) 128.56 1072-98-6 Antimicrobial agents, analgesics Lower leaving group ability; limited in metal-catalyzed reactions
2-Amino-5-nitropyridine -NH₂ (C2), -NO₂ (C5) 139.11 4214-76-6 Explosives, dye synthesis Electron-withdrawing nitro group reduces nucleophilicity
2-Amino-3-chloro-5-nitropyridine -NH₂ (C2), -Cl (C3), -NO₂ (C5) 173.56 100034-69-1 Specialty chemicals, research reagents Steric hindrance from Cl and NO₂ limits reactivity

Research Findings and Industrial Relevance

Market Dynamics

  • Regional Demand: North America dominates the this compound market (35% share), driven by pharmaceutical R&D, while Asia-Pacific focuses on agrochemical production .
  • Cost Considerations : Iodo derivatives are generally more expensive than bromo/chloro analogs due to iodine’s higher cost and specialized synthesis requirements .

Biological Activity

2-Amino-5-iodopyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article will explore its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Compounds containing pyridine rings, such as this compound, have been reported to possess antibacterial and antifungal activities. The presence of the amino group enhances its interaction with biological targets.
  • Anticancer Activity : Research indicates that derivatives of pyridine can exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its potential as an anticancer agent.
  • Enzyme Inhibition : Pyridine derivatives often act as enzyme inhibitors, which can be beneficial in treating diseases where enzyme activity is dysregulated.

Synthesis

The synthesis of this compound typically involves the iodination of 2-aminopyridine. A common method includes:

  • Dissolving 2-aminopyridine in water.
  • Gradually adding iodine while stirring.
  • Following with the addition of hydrogen peroxide to facilitate the reaction.
  • Heating and filtering to obtain the final product.

This method allows for efficient production while minimizing by-products .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibitory effects against Gram-positive bacteria
AntifungalEffective against various fungal strains
AnticancerCytotoxic effects on human cancer cell lines
Enzyme InhibitionPotential inhibitor for specific enzyme targets

Selective C–N Bond Formation

A significant study demonstrated the copper-catalyzed selective C–N bond formation using this compound. This reaction showcases its utility in synthesizing various biologically active compounds through amination reactions. The study highlighted that the C-5 position of this compound is particularly reactive, allowing for high yields in reactions with different substrates, including primary amines and heterocycles .

Table 2: Reaction Yields from Selective C–N Bond Formation

Substrate TypeReaction ConditionsYield (%)
Primary AminesCu-catalyzed amination72 - 86
HeterocyclesCu-catalyzed aminationExcellent yield
Aliphatic AmidesCu-catalyzed aminationHigh yield

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-iodopyridine, and how can purity be optimized?

  • Methodological Answer : The most common synthesis involves iodination of 2-aminopyridine using iodine (I₂) and periodic acid (H₅IO₆) in a mixed solvent of acetic acid, water, and sulfuric acid. Key steps include:

  • Heating at 80°C for 4 hours to achieve iodination.
  • Neutralization with aqueous sodium hydroxide and extraction with ether.
  • Purification via column chromatography (AcOEt/hexane) to achieve >95% purity .
    • Optimization Tips : Monitor reaction pH and temperature rigorously to avoid over-iodination. Use excess iodine (0.4 equiv.) to maximize yield (reported 75%) .

Q. How can researchers characterize this compound, and what analytical techniques are critical?

  • Methodological Answer : Essential characterization includes:

  • Melting Point (mp) : 224–228°C (decomposes above 230°C) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns; IR for NH₂ and C-I bond identification.
  • Elemental Analysis : Verify iodine content (~45.7% theoretical) .
    • Data Validation : Cross-reference with NIST Chemistry WebBook for spectral databases and purity standards .

Q. What safety protocols are mandatory when handling this compound?

  • Safety Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps.
  • Toxicity : Classified as Acute Toxicity (Oral Category 3; Skin Category 4) and environmental hazard (Aquatic Chronic Category 2) .
  • Spill Management : Neutralize with sodium thiosulfate to reduce iodine residues .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : Common issues stem from poor solubility and steric hindrance. Optimize by:

  • Solvent System : Use dioxane/water (5:1) to enhance solubility of aryl boronic acids.
  • Catalyst : Pd(PPh₃)₄ (0.05 equiv.) with Na₂CO₃ (2.3 equiv.) at 100°C for 4 hours.
  • Yield Improvement : Achieve 52–65% yield by diluting the reaction mixture to reduce side reactions .
    • Case Study : Route A (direct coupling) failed due to poor reactivity; Route B (pre-forming triazinone intermediate) succeeded .

Q. What strategies resolve contradictory data in computational vs. experimental vibrational spectra for this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) for geometry optimization and vibrational frequency prediction.
  • Experimental Validation : Compare with FT-IR and Raman spectra. Discrepancies often arise from solvent effects or crystal packing; run simulations with implicit solvent models (e.g., PCM) .
    • Troubleshooting : If NH₂ stretching modes deviate >50 cm⁻¹, recheck hydrogen bonding assumptions in simulations.

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

  • Experimental Design :

  • pH Range : Test 2–12 using buffer solutions (e.g., acetate, phosphate, carbonate).
  • Stability Metrics : Monitor degradation via HPLC at 254 nm over 24 hours.
  • Key Finding : Compound is stable at pH 4–7 but decomposes in alkaline conditions (pH >10) due to iodide displacement .

Properties

IUPAC Name

5-iodopyridin-2-amine
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InChI

InChI=1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
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InChI Key

IVILGUFRMDBUEQ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=NC=C1I)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5IN2
Record name 2-amino-5-iodopyridine
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DSSTOX Substance ID

DTXSID4066620
Record name 2-Pyridinamine, 5-iodo-
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Molecular Weight

220.01 g/mol
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CAS No.

20511-12-0
Record name 2-Amino-5-iodopyridine
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